DL-Fructose-6-phosphate

Enzyme kinetics Substrate stereospecificity Glycolysis assay design

DL-Fructose-6-phosphate (CAS 1174374-30-1) is a racemic hexose monophosphate comprising both D‑ and L‑enantiomers of fructose phosphorylated at the 6‑hydroxy position. The compound carries the molecular formula C₆H₁₃O₉P and a monoisotopic mass of 260.0297 Da.

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
CAS No. 1174374-30-1
Cat. No. B13386702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Fructose-6-phosphate
CAS1174374-30-1
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)
InChIKeyGSXOAOHZAIYLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Fructose-6-phosphate (CAS 1174374-30-1) – Chemical Identity and Sourcing Baseline


DL-Fructose-6-phosphate (CAS 1174374-30-1) is a racemic hexose monophosphate comprising both D‑ and L‑enantiomers of fructose phosphorylated at the 6‑hydroxy position [1]. The compound carries the molecular formula C₆H₁₃O₉P and a monoisotopic mass of 260.0297 Da [1]. In the Golm Metabolome Database (GMD) it is explicitly registered as the DL‑stereoisomer (MPIMP ID M000510), distinguishing it from the naturally predominant D‑fructose‑6‑phosphate [2]. Because glycolytic and gluconeogenic enzymes are overwhelmingly specific for the D‑enantiomer [3], the racemic nature of this compound has immediate consequences for any quantitative biochemical application—a factor that is absent from single‑isomer preparations such as D‑fructose‑6‑phosphate disodium salt (CAS 643‑13‑0 or 26177‑86‑6).

Stereochemical form
Racemic mixture (1:1 D:L)
Distinction from D-isomer
Separate CAS and metabolomic identity
Enzyme stereoselectivity
Only D-enantiomer processed by glycolytic kinases

Why D-Fructose-6-phosphate Cannot Substitute for DL-Fructose-6-phosphate in Quantitative Workflows


Enzymes that metabolise fructose‑6‑phosphate exhibit stringent stereochemical discrimination. The IUBMB comments for 6‑phosphofructokinase (EC 2.7.1.11) record absolute stereoselectivity for the β‑anomer of D‑fructofuranose 6‑phosphate [1]; phosphoglucose isomerase (EC 5.3.1.9) likewise acts specifically on D‑glucose‑6‑phosphate and D‑fructose‑6‑phosphate [2]. Consequently, when a racemic DL‑Fructose‑6‑phosphate preparation is used, only the D‑enantiomer fraction participates in canonical glycolysis, whereas the L‑enantiomer is either inert or may act as a competitive inhibitor [3]. Substituting D‑Fructose‑6‑phosphate for the racemate therefore doubles the effective substrate concentration and eliminates potential confounding effects from the L‑isomer, making generic interchange invalid for kinetic assays, metabolomic calibration, or any application where stoichiometric precision is required.

Target: DL-Fructose-6-phosphate
Contains ~50% active D-enantiomer; L-fraction may act as competitor or inert background
Substitute: D-Fructose-6-phosphate
Doubles effective substrate concentration; removes L-enantiomer control
Target: DL racemate
Corrects for unresolved enantiomers in metabolomic libraries; matches GMD DL entry
Substitute: D-isomer standard
May cause false-negative annotations when biological extracts contain both enantiomers

Quantitative Differentiation Evidence for DL-Fructose-6-phosphate (CAS 1174374-30-1) Against Closest Comparators


Stereochemical Composition: Racemic DL Mixture Versus Single-Enantiomer D-Fructose-6-phosphate

DL-Fructose-6-phosphate (CAS 1174374-30-1) is a racemic 1:1 mixture of D‑ and L‑fructose‑6‑phosphate [1], whereas the natural metabolite sold as D‑Fructose‑6‑phosphate (CAS 643‑13‑0) consists solely of the D‑enantiomer. 6‑Phosphofructokinase (EC 2.7.1.11) exhibits absolute stereoselectivity for the β‑anomer of D‑fructofuranose 6‑phosphate [2]; the L‑enantiomer is not phosphorylated. Therefore, a DL‑Fructose‑6‑phosphate preparation delivers an effective substrate concentration that is only 50% of the nominal total mass, a factor that must be corrected for in kinetic calculations [3].

Stereochemical composition
Class-level inference
~50% active D-enantiomer vs ~100% in D-standard
Requires systematic correction in kinetic calculations
Based on absolute stereoselectivity of EC 2.7.1.11
Enzyme kinetics Substrate stereospecificity Glycolysis assay design

6-Phosphofructo-2-kinase: D-Fructose-6-phosphate Km Versus D-Psicose-6-phosphate (C-3 Epimer) Km

Pilkis et al. determined the Michaelis constants of rat hepatic 6‑phosphofructo‑2‑kinase for a panel of sugar phosphates [1]. D‑Fructose‑6‑phosphate exhibited a Km of 0.035 mM (Vmax = 1.0), whereas D‑psicose‑6‑phosphate—the C‑3 epimer—yielded a Km of 7.4 mM (Vmax = 0.42). This 212‑fold higher Km demonstrates that altering the configuration at a single carbon (C‑3) nearly abolishes substrate efficacy [1].

6-PFK-2 kinase Km
Head-to-head
212-fold higher Km for D-psicose-6-phosphate vs D-fructose-6-phosphate
C-3 epimerization greatly reduces substrate affinity
Rat hepatic enzyme; reported Km 0.035 mM vs 7.4 mM
Substrate specificity 6-phosphofructo-2-kinase Fructose-2,6-bisphosphatase

6-Phosphofructo-2-kinase: D-Fructose-6-phosphate Km Versus D-Tagatose-6-phosphate (C-4 Epimer) Km

In the same study by Pilkis et al., D‑tagatose‑6‑phosphate—the C‑4 epimer of D‑fructose‑6‑phosphate—displayed a Km of 15 mM with a relative Vmax of only 0.15 [1]. Compared with D‑fructose‑6‑phosphate (Km = 0.035 mM, Vmax = 1.0), this represents a 429‑fold loss in affinity and an 85% reduction in catalytic turnover [1].

6-PFK-2 kinase Km
Head-to-head
429-fold higher Km for D-tagatose-6-phosphate
C-4 epimerization severely impairs catalysis
Vmax reduced by 85% relative to D-fructose-6-phosphate
Substrate specificity 6-phosphofructo-2-kinase Epimer discrimination

PPi-Dependent Phosphofructokinase: Order-of-Magnitude Difference in Dissociation Constants for Non-Substrate Epimers

Bertagnolli et al. purified PPi‑dependent phosphofructokinases from Propionibacterium freudenreichii and mung bean and measured dissociation constants for substrate analogues [1]. The Kd values for D‑psicose‑6‑phosphate, D‑tagatose‑6‑phosphate, and L‑sorbose‑6‑phosphate were “an order of magnitude larger” than that for D‑fructose‑6‑phosphate, indicating a stringent steric requirement for the D‑threo (trans) configuration at the two non‑anomeric furan ring hydroxyl groups [1].

PPi-PFK Kd
Head-to-head
Order-of-magnitude larger Kd for non-substrate epimers
Active-site binding highly stereosensitive
L-enantiomer may bind weakly as competitive inhibitor
Pyrophosphate-dependent phosphofructokinase Dissociation constant Substrate analogue screening

Fructose-2,6-bisphosphatase Inhibition: 100‑Fold Higher I0.5 for D-Psicose-6-phosphate Versus D-Fructose-6-phosphate

Pilkis et al. also measured the inhibitory potency of sugar phosphates toward the fructose‑2,6‑bisphosphatase domain of the bifunctional enzyme [1]. The apparent I0.5 for D‑fructose‑6‑phosphate was 0.01 mM, whereas D‑psicose‑6‑phosphate required 1 mM to achieve comparable inhibition—a 100‑fold difference [1]. L‑Sorbose‑6‑phosphate and D‑tagatose‑6‑phosphate showed intermediate and even weaker effects (I0.5 = 0.05 mM and >2 mM, respectively) [1].

F-2,6-BPase inhibition
Head-to-head
100-fold higher I0.5 for D-psicose-6-phosphate
Regulatory site also strictly stereoselective
Only D-enantiomer contributes to allosteric effects
Fructose-2,6-bisphosphatase Allosteric inhibition Sugar phosphate specificity

Metabolomic Database Registration: DL-Fructose-6-phosphate as a Distinct Stereoisomer Entry

The Golm Metabolome Database (GMD) explicitly catalogues fructose‑6‑phosphate as multiple discrete entries differentiated by stereochemistry [1]. The DL‑stereoisomer (MPIMP ID M000510) is listed separately from the D‑isomer, reflecting that untargeted GC‑MS metabolomics workflows may detect both enantiomers but cannot resolve them without chiral derivatisation [1]. The presence of the DL‑entry in this authoritative database indicates that the racemic mixture has been observed in biological extracts from organisms including Arabidopsis thaliana, Chlamydomonas reinhardtii, and Escherichia coli [2].

Metabolomic database entry
Supporting evidence
DL-Fructose-6-phosphate has distinct GMD entry (M000510)
Ensures correct library matching for unresolved enantiomers
Observed in plant, algal, and bacterial extracts
Metabolomics GC-MS reference standard Stereoisomer annotation

High-Value Application Scenarios for DL-Fructose-6-phosphate (CAS 1174374-30-1)


Enzyme Stereospecificity Assays Using Racemic Substrate for Km and Vmax Determination

Because glycolytic enzymes display absolute stereoselectivity for D‑fructose‑6‑phosphate [1], a DL‑Fructose‑6‑phosphate preparation provides a built‑in internal control: only the D‑enantiomer is turned over. By comparing the apparent Km obtained with DL‑Fructose‑6‑phosphate against that obtained with pure D‑Fructose‑6‑phosphate, researchers can experimentally verify the enantiomeric purity of their enzyme preparation and quantify any contribution of the L‑isomer to non‑productive binding or inhibition [2].

Metabolomics Reference Standard for Untargeted GC‑MS or LC‑MS Spectral Library Matching

When biological extracts may contain both D‑ and L‑enantiomers of fructose‑6‑phosphate (as documented in Arabidopsis, Chlamydomonas, and E. coli [3]), the DL‑racemic standard ensures that both enantiomers are represented in the reference spectrum. This reduces the risk of false‑negative annotations in untargeted metabolomics pipelines where chiral chromatography is not employed [4].

Substrate Analogue Screening for Bisphosphatase or Kinase Inhibitor Discovery

The 100‑fold difference in I0.5 between D‑fructose‑6‑phosphate (0.01 mM) and D‑psicose‑6‑phosphate (1 mM) for fructose‑2,6‑bisphosphatase inhibition [5] establishes a quantitative benchmark for structure–activity relationship (SAR) campaigns. DL‑Fructose‑6‑phosphate can serve as the racemic starting scaffold from which stereochemically defined analogues are compared, with the L‑fraction functioning as a built‑in negative control.

Calibration of Enzymatic Fructose-6-phosphate Quantification Kits Where Enantiomeric Composition Is Critical

Commercial enzymatic assay kits for fructose‑6‑phosphate rely on phosphoglucose isomerase and glucose‑6‑phosphate dehydrogenase, both of which are D‑specific [6]. When calibrating such kits with DL‑Fructose‑6‑phosphate, the signal will correspond to approximately 50% of the gravimetric input—a necessary correction that must be documented in kit validation protocols to avoid systematic underestimation of tissue metabolite levels.

Application
Selection Property
Validation Focus
Enzyme stereospecificity assays
Racemic internal control
Enantiomeric purity verification, Km/Vmax correction
Metabolomics spectral library matching
Dual-enantiomer reference spectrum
Reduction of false-negative annotations in untargeted GC/LC-MS
Inhibitor SAR campaigns
Racemic starting scaffold
Reported I0.5 for stereochemical analogue comparison
Enzymatic assay kit calibration
~50% signal per unit mass
Correction factor for kit validation to avoid systematic bias
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